N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 2-(3-chlorophenoxy)acetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Purification: The resulting product is then purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The halogen atoms (bromine, iodine, and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities due to the presence of halogen atoms.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClIN2O3/c16-10-4-9(15(22)13(18)5-10)7-19-20-14(21)8-23-12-3-1-2-11(17)6-12/h1-7,22H,8H2,(H,20,21)/b19-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSHTXWLSKPREF-FBCYGCLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClIN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416961 |
Source
|
Record name | STK272427 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5567-89-5 |
Source
|
Record name | STK272427 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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